molecular formula C18H19N3O3 B2492314 1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid CAS No. 1351777-79-1

1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid

Cat. No.: B2492314
CAS No.: 1351777-79-1
M. Wt: 325.368
InChI Key: BWZYCJHANAILMY-UHFFFAOYSA-N
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Description

1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid (CAS 1351777-79-1) is a chemical compound with a molecular formula of C18H19N3O3 and a molecular weight of 325.36 g/mol . This reagent features a quinoline core, a common scaffold in medicinal chemistry, which is substituted at the 3-position with a cyano group, at the 6-position with an ethoxy group, and at the 4-position with a piperidine-4-carboxylic acid moiety . The piperidine-4-carboxylic acid (isonipecotic acid) component is a conformationally constrained derivative of γ-aminobutyric acid (GABA) and is known to function as a GABA_A receptor agonist, though its ability to cross the blood-brain barrier is limited . The specific substitution pattern on the quinoline scaffold is protected by patents covering substituted 3-cyanoquinolines, indicating its relevance in the development of biologically active compounds . As part of a class of trisubstituted quinoline derivatives, this compound is of significant interest for research and development, particularly in the exploration of structure-activity relationships (SAR) for various therapeutic targets . It is supplied as a solid for research purposes and must be handled by qualified laboratory personnel. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-2-24-14-3-4-16-15(9-14)17(13(10-19)11-20-16)21-7-5-12(6-8-21)18(22)23/h3-4,9,11-12H,2,5-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZYCJHANAILMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Synthesis Modifications

Traditional Skraup conditions (aniline + glycerol/H2SO4) have been adapted for substituted quinolines. For 6-ethoxy-3-cyanoquinoline:

  • Step 1 : Ethoxylation at C6 using NaOEt in DMF at 110°C (12 hr)
  • Step 2 : Cyanation at C3 via Rosenmund-von Braun reaction with CuCN/NMP (8 hr, 160°C)

Yield Optimization :

Condition Yield (%) Purity (%)
Conventional heating 62 88
Microwave-assisted 78 95
Flow chemistry 85 97

Microwave irradiation reduces reaction time to 45 minutes while improving yield.

Piperidine Carboxylic Acid Preparation

Ring-Closing Metathesis Approach

A Grubbs catalyst-mediated process enables efficient piperidine formation:

  • Diethyl 4-pentenoate → Ring closure (2 mol% Grubbs II, toluene, 40°C)
  • Hydrogenation (H2/Pd-C) → Piperidine-4-carboxylate
  • Saponification (NaOH/EtOH) → Free carboxylic acid

Key Advantages :

  • Excellent stereocontrol (≥98% ee)
  • Scalable to kilogram quantities

Coupling Strategies

Nucleophilic Aromatic Substitution

The critical quinoline-piperidine bond formation employs optimized SNAr conditions:

Reaction Parameters :

  • Catalyst: CTAB (15 mol%)
  • Solvent: PEG-400
  • Temperature: 120°C
  • Time: 6-8 hr

Comparative Performance :

Catalyst Solvent Yield (%) Byproducts
CTAB PEG-400 92 <3%
K2CO3 DMF 78 12%
DBU EtOH 65 18%

CTAB acts as phase-transfer catalyst, enhancing nucleophilicity of piperidine while PEG-400 enables homogeneous reaction conditions.

Carboxylic Acid Generation

Hydrolysis Protocols

Final deprotection of ester groups requires controlled conditions to prevent quinoline degradation:

Optimal Conditions :

  • Reagent: 6N HCl/dioxane (1:3)
  • Temperature: 60°C
  • Time: 4 hr
  • Yield: 89% (HPLC purity >99%)

Alternative enzymatic hydrolysis using lipase CAL-B shows promise for chiral preservation.

Industrial-Scale Considerations

Process Intensification

Recent pilot plant data demonstrate:

  • Continuous Flow System : 93% overall yield at 5 kg/batch
  • Key Parameters :
    • Residence time: 18 min
    • Pressure: 12 bar
    • Temperature profile: 80°C → 120°C gradient

Economic Analysis :

Method Cost/kg ($) E-factor PMI
Batch 2,450 32 58
Continuous 1,780 18 29

Analytical Characterization

Critical quality control parameters include:

  • HPLC : tR = 8.92 min (C18, 0.1% TFA/ACN)
  • MS (ESI+) : m/z 396.2 [M+H]+
  • 1H NMR (400 MHz, DMSO-d6):
    δ 8.71 (d, J=5.2 Hz, 1H, quinoline H)
    δ 4.12 (q, J=7.0 Hz, 2H, OCH2CH3)
    δ 3.58 (m, 1H, piperidine Hα)

Emerging Technologies

Photocatalytic Cyanation

Visible-light mediated cyanation using Ru(bpy)3Cl2:

  • Avoids toxic cyanide sources
  • 78% yield at room temperature
  • Successful in flow reactor configurations

Environmental Impact Mitigation

Solvent Recycling Systems

Closed-loop PEG-400 recovery achieves:

  • 98% solvent reuse
  • 76% reduction in VOCs
  • 41% lower E-factor vs. traditional solvents

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group (-COOH) at position 4 of the piperidine ring participates in classical acid-derived reactions:

Reaction Type Conditions Product Key Observations
Esterification SOCl₂/ROH or EDC/DMAP in DCM Methyl/ethyl estersHigh yields (>85%) with EDC/DMAP activation; minimal side-chain interference.
Amide Formation HATU/DIPEA with amines in DMF Piperidine-4-carboxamidesSelective coupling at -COOH; cyano group remains intact.
Salt Formation NaOH/HCl in aqueous ethanol Sodium/potassium saltsImproved aqueous solubility for pharmacological studies .

Piperidine Ring Modifications

The piperidine nitrogen and ring positions undergo selective transformations:

Reaction Type Conditions Product Key Observations
N-Alkylation Alkyl halides, K₂CO₃ in DMF Quaternary ammonium derivativesSteric hindrance from the quinoline moiety limits bulky substituent addition .
Ring Oxidation mCPBA in CH₂Cl₂ Piperidine N-oxideLimited applicability due to competing quinoline oxidation .

Ethoxy Group Reactivity

The 6-ethoxy substituent on the quinoline core is susceptible to cleavage or substitution:

Reaction Type Conditions Product Key Observations
Ether Cleavage HBr/AcOH reflux 6-Hydroxyquinoline derivativeQuantitative deethylation; forms Brønsted-acidic phenolic intermediate .
Nucleophilic Substitution NaSH in DMSO6-Mercaptoquinoline analogRequires elevated temperatures (>100°C); moderate yields (~60%).

Cyano Group Transformations

The 3-cyano group participates in hydrolysis and cycloaddition reactions:

Reaction Type Conditions Product Key Observations
Hydrolysis H₂SO₄ (20%), reflux3-Carbamoyl or 3-carboxylic acid derivativespH-dependent selectivity: carboxamide (pH 7) vs. carboxylic acid (pH < 2).
Cycloaddition NaN₃, Cu(I) catalyst Tetrazole derivativesClick chemistry approach; retains quinoline-piperidine scaffold .

Quinoline Core Reactions

Electrophilic substitution on the quinoline ring is restricted due to electron-withdrawing cyano/ethoxy groups, but hydrogenation is feasible:

Reaction Type Conditions Product Key Observations
Catalytic Hydrogenation H₂ (1 atm), Pd/C in EtOH Tetrahydroquinoline analogSelective reduction of the quinoline ring; piperidine remains unaffected .

Stability Under Synthetic Conditions

Critical stability data for reaction planning:

Condition Observation
Acidic (pH < 3) Partial hydrolysis of cyano to carboxamide after 24 hrs.
Basic (pH > 10) Ethoxy group cleavage dominates over other functionalities .
Thermal (>150°C) Decomposition via decarboxylation and quinoline ring degradation .

Scientific Research Applications

1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The piperidine ring can interact with various enzymes, inhibiting their activity. These interactions can trigger a cascade of cellular events, ultimately leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound belongs to a broader class of heterocyclic carboxylic acid derivatives. Below is a detailed comparison with analogs sharing structural motifs such as quinoline, pyridine, pyrimidine, or pyridazine cores linked to substituted piperidine rings.

Structural Comparison

Compound Name Core Structure Key Substituents Molecular Weight CAS Number Key References
1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid Quinoline 3-CN, 6-OCH₂CH₃, piperidine-4-COOH 365.37 (est.) Not available
7-[3-Amino-4-(2′-methoxybenzyloxyimino)piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (19h) Quinoline 1-Cyclopropyl, 6-F, 8-OCH₃, piperidine-3-amino-4-benzyloxyimino, 3-COOH 525.55 Not available
1-[6-(Diethylamino)pyrimidin-4-yl]piperidine-3-carboxylic acid Pyrimidine 6-N(CH₂CH₃)₂, piperidine-3-COOH 278.33 1353946-91-4
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid Pyridine 5-CF₃, piperidine-4-COOH 274.23 406476-31-1
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid Pyridazine 6-(3-CH₃C₆H₄), piperidine-4-COOH 297.35 1119453-12-1
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid Pyrimidine 6-Cl, piperidine-3-COOH 255.69 1160263-08-0

Physicochemical and Functional Properties

  • Lipophilicity and Solubility: The ethoxy group in the target compound enhances lipophilicity compared to methoxy or hydroxy analogs (e.g., compound 19h in ). The cyano group at position 3 may reduce solubility due to its electron-withdrawing nature . Pyrimidine-based analogs (e.g., 1-[6-(Diethylamino)pyrimidin-4-yl]piperidine-3-carboxylic acid) exhibit lower molecular weights (~278 Da) and higher solubility in polar solvents due to the diethylamino group .
  • Acid-Base Behavior: The carboxylic acid group (pKa ~2-3) in all compounds contributes to pH-dependent solubility. Piperidine substitution at position 3 vs.

Biological Activity

1-(3-Cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H19N3O3
  • CAS Number : 53367466

The compound exhibits biological activity primarily through its interaction with various biological targets, including:

  • Receptor Modulation : It has been shown to act as an antagonist at certain receptor sites, potentially influencing neurotransmitter release and signaling pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer and neurological disorders.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentrations (MIC) against various bacterial strains, highlighting the potential of this compound as an antimicrobial agent.

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus15.6
This compoundEscherichia coli>1000
This compoundMycobacterium tuberculosis2

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated varying degrees of toxicity towards different cell lines. Notably, the compound exhibited selective toxicity towards cancerous cells while maintaining relatively low toxicity to normal cells.

Cell LineIC50 (µM)
MCF7 (breast cancer)5.8
HeLa (cervical cancer)>50
Normal Human Dermal Fibroblasts>100

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that the compound inhibited cell proliferation in MCF7 cells by inducing apoptosis through the activation of caspase pathways.
  • Antimycobacterial Activity : In another investigation, it was found that the compound showed promising results against multi-drug resistant strains of Mycobacterium tuberculosis, suggesting its potential use in treating resistant infections.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the quinoline and piperidine moieties significantly influence the biological activity of the compound. For example:

  • Substituents at the 6-position of the quinoline ring enhance receptor binding affinity and selectivity.

Q & A

Basic: What synthetic methodologies are reported for 1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxylic acid, and how are reaction conditions optimized?

Answer:
Synthesis typically involves multi-step reactions starting with the functionalization of the quinoline core. Key steps include:

  • Quinoline Substitution: Introduction of the cyano and ethoxy groups at positions 3 and 6 via nucleophilic aromatic substitution or palladium-catalyzed coupling .
  • Piperidine Coupling: The piperidine-4-carboxylic acid moiety is introduced through Buchwald-Hartwig amination or SNAr reactions, requiring anhydrous conditions and catalysts like Pd(OAc)₂ .
  • Purification: Final compounds are purified via column chromatography (silica gel, eluents like CH₂Cl₂/MeOH) and recrystallization. Yield optimization (40–65%) depends on temperature control (60–80°C) and solvent selection (DMF or THF) .

Basic: How is the purity and structural integrity of this compound validated in academic research?

Answer:
Validation employs:

  • Chromatography: HPLC with C18 columns (acetonitrile/water gradients) confirms purity (>95%) and resolves byproducts .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton environments (e.g., quinoline aromatic protons at δ 8.2–8.5 ppm, piperidine CH₂ at δ 2.5–3.0 ppm) .
    • HRMS: Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 402.473) .
  • Elemental Analysis: Matches calculated vs. observed C, H, N percentages (±0.3%) .

Advanced: How do computational methods aid in predicting the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Tools like AutoDock Vina simulate binding to targets (e.g., kinase enzymes). The quinoline core shows π-π stacking with hydrophobic pockets, while the carboxylic acid forms hydrogen bonds .
  • DFT Calculations: Predict electron distribution (e.g., cyano group’s electron-withdrawing effect reduces quinoline’s basicity) and optimize geometries for SAR studies .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting critical residues for binding .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HepG2 vs. HEK293) and control compounds (e.g., staurosporine for kinase inhibition) .
  • Solubility Adjustments: Optimize DMSO concentration (<0.1%) or employ nanoformulations to mitigate aggregation artifacts .
  • Metabolic Stability Tests: Liver microsome assays (human vs. rodent) explain species-specific activity differences .

Structure-Activity Relationship (SAR): How do substituents on the quinoline and piperidine moieties influence pharmacological activity?

Answer:

  • Quinoline Modifications:
    • 6-Ethoxy Group: Enhances lipophilicity (logP ~2.8) and blood-brain barrier penetration .
    • 3-Cyano Group: Increases electrophilicity, improving kinase inhibition (e.g., IC₅₀ = 0.8 µM vs. EGFR) .
  • Piperidine Carboxylic Acid: The free -COOH group is critical for solubility (pH 7.4) and hydrogen bonding with Asp831 in kinase domains .
  • Analog Comparisons: Replacement of ethoxy with fluorine reduces metabolic clearance (t₁/₂ increased from 2.1 to 4.3 hrs) .

Safety and Handling: What precautions are recommended for laboratory handling of this compound?

Answer:

  • Toxicity Mitigation: Use fume hoods and PPE (nitrile gloves, lab coats) due to potential irritancy (LD₅₀ > 500 mg/kg in rodents) .
  • Waste Disposal: Neutralize acidic residues with NaHCO₃ before disposal in halogenated waste containers .
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory distress .

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